[(But-2-yn-1-yl)selanyl]benzene
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Overview
Description
[(But-2-yn-1-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a but-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(But-2-yn-1-yl)selanyl]benzene typically involves the reaction of but-2-yn-1-yl halides with selenolates. One common method is the nucleophilic substitution reaction where but-2-yn-1-yl bromide reacts with sodium selenide in the presence of a suitable solvent like dimethylformamide (DMF) under an inert atmosphere . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(But-2-yn-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: The but-2-yn-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while substitution reactions can introduce various functional groups onto the benzene ring or the but-2-yn-1-yl group.
Scientific Research Applications
[(But-2-yn-1-yl)selanyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(But-2-yn-1-yl)selanyl]benzene involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes and selenoproteins, which play crucial roles in various biochemical pathways. The compound’s effects are often mediated by its ability to modulate oxidative stress and influence redox reactions within cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: This compound also contains a selenium atom bonded to a benzene ring and an alkyne group, but with additional functional groups that confer different properties.
Selenium-containing azoles: These compounds have selenium atoms incorporated into azole rings, offering unique pharmacological activities.
Uniqueness
[(But-2-yn-1-yl)selanyl]benzene is unique due to its specific structure, which combines a benzene ring with a but-2-yn-1-yl group and a selenium atom
Properties
CAS No. |
13702-07-3 |
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Molecular Formula |
C10H10Se |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
but-2-ynylselanylbenzene |
InChI |
InChI=1S/C10H10Se/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,9H2,1H3 |
InChI Key |
NBYBTJBBCJLBFW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
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